N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate
Overview
Description
Synthesis Analysis
The synthesis of complex molecules involving p-toluenesulfonate as a key component or catalyst has been documented. For instance, synthesis methods utilizing p-toluenesulfonic acid in reactions with specific alcohols and aldehydes have been developed to produce high yields of structurally related compounds. These methods highlight the versatility of p-toluenesulfonic acid in facilitating the formation of complex organic structures through intramolecular cycloaddition and condensation reactions, as demonstrated by Miyazaki et al. (2000) and Inoue et al. (1996) in their synthesis of pyrano[3,2-c][1]benzopyrans and related compounds【Miyazaki et al., 2000】【Inoue et al., 1996】.
Molecular Structure Analysis
Structural analyses of molecules involving toluenesulfonate reveal the intricacies of molecular conformation and crystallography. The crystal structures of related compounds, as investigated by Borges et al. (2014) and Tamilselvi et al. (2011), provide insight into the conformational differences and supramolecular patterns formed in solid states, offering a deeper understanding of the molecular architecture of such compounds【Borges et al., 2014】【Tamilselvi et al., 2011】.
Chemical Reactions and Properties
Chemical reactions involving p-toluenesulfonate derivatives highlight the chemical versatility and reactivity of these compounds. Studies by Khazaei et al. (2009) on the catalytic application of p-toluenesulfonyl chloride for trimethylsilylation showcase the compound's role in selective chemical transformations【Khazaei et al., 2009】. Furthermore, the work by Okamoto et al. (1969) on the phenolysis of p-toluenesulfonates offers insights into reaction kinetics and product distribution, emphasizing the compound's reactive nature and potential for generating diverse molecular structures【Okamoto et al., 1969】.
Physical Properties Analysis
The physical properties of related molecules, particularly those involving fluorescent probes like TMA-DPH, have been extensively studied. For example, the research by Prendergast et al. (1981) on the fluorescence properties of TMA-DPH provides valuable information on the photophysical behavior of these compounds when interacting with lipid bilayers, contributing to our understanding of their physical characteristics in biological environments【Prendergast et al., 1981】.
Chemical Properties Analysis
The chemical properties of molecules containing p-toluenesulfonate are characterized by their reactivity and potential applications in various chemical reactions. The synthesis and reactivity of ynamides as discussed by Coste et al. (2011) highlight the potential of p-toluenesulfonate-containing compounds in organic synthesis, particularly in the context of regioselective coupling reactions【Coste et al., 2011】.
N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate and related compounds exhibit a wide range of fascinating chemical and physical properties. Through synthesis analysis, molecular structure evaluation, understanding of chemical reactions and properties, as well as analyses of physical and chemical properties, these compounds reveal their significance in scientific research, offering insights into their potential applications and behaviors in various chemical contexts.
Scientific research applications
Membrane Fluidity and ATPase Activity: TMA-DPH was used to study the effects of fullerenol on human erythrocyte membrane ATPases and membrane fluidity. It helped demonstrate that fullerenol induces significant decreases in the anisotropy of the erythrocyte plasma membrane, suggesting alterations in membrane fluidity and ATPase activities (Grebowski, Krokosz, & Puchała, 2013).
Dendrimer Interactions: Research on interactions of TMA-DPH with polyamidoamine (PAMAM) dendrimers found that the probe aggregates on the surface of the polymer. This indicates that TMA-DPH can be useful in studying the interactions of complex molecules with dendrimers, which have applications in drug delivery systems (Domański, Klajnert, & Bryszewska, 2004).
Liposome Formulation Studies: In the study of a liposomal formulation of SN-38, a chemotherapeutic agent, TMA-DPH was used to determine the location of SN-38 molecules as a function of pH, providing insights into the design of liposomal drug delivery systems (Peikov, Ugwu, Parmar, Zhang, & Ahmad, 2005).
Iron Oxide Nanoparticles on Lipid Membranes: The influence of iron oxide nanoparticles on the bilayer fluidity and bending elasticity of phosphatidylcholine liposomal membranes was studied using TMA-DPH. This research is relevant for biomedical applications such as magnetic resonance imaging and targeted drug delivery (Santhosh, Kiryakova, Genova, & Ulrih, 2014).
Interactions of Cyanidin with Lipid Membranes: TMA-DPH was used to study how cyanidin, a flavonoid, interacts with model lipid membranes. Understanding these interactions is essential for comprehending the bioavailability and biological effects of dietary flavonoids (Rakić, Ota, Sokolović, & Ulrih, 2017).
Erythrocyte Membrane Fluidity: The influence of newly synthesized lysosomotropic substances on human erythrocytes and membrane fluidity was assessed using TMA-DPH among other probes. Such studies are crucial for understanding the hemolytic effects and changes in membrane properties induced by new compounds (Kleszczyńska, Bonarska, Łuczyński, Witek, & Sarapuk, 2005).
properties
IUPAC Name |
4-methylbenzenesulfonate;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N.C7H8O3S/c1-22(2,3)21-17-15-20(16-18-21)14-8-5-4-7-11-19-12-9-6-10-13-19;1-6-2-4-7(5-3-6)11(8,9)10/h4-18H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/b5-4+,11-7+,14-8+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKARERKEBVSZCX-VMDDUYISSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420722 | |
Record name | Tma-dph | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate | |
CAS RN |
115534-33-3 | |
Record name | Tma-dph | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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